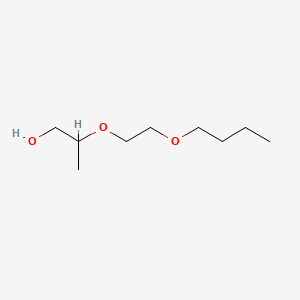

2-(2-Butoxyethoxy)propanol

Description

Contextualization within Glycol Ether Chemistry Research

Glycol ethers are a class of solvents known for their excellent solvency, low volatility, and compatibility with a wide range of substances. v-mr.biz They are broadly categorized into two main types: E-series, based on ethylene (B1197577) oxide, and P-series, based on propylene (B89431) oxide. mdpi.comresearchgate.net 2-(2-Butoxyethoxy)propanol belongs to the P-series of glycol ethers.

Research into glycol ethers is extensive, driven by their widespread use in products such as paints, coatings, cleaning agents, inks, and pharmaceuticals. v-mr.bizverifiedmarketresearch.com A significant trend in recent years has been the shift towards P-series glycol ethers, like this compound, due to their generally lower toxicity profiles compared to some E-series counterparts. v-mr.bizresearchgate.net This shift is largely a response to strengthening regulations and a voluntary industry effort to reduce workplace exposure to more hazardous substances. researchgate.net

The broader research landscape for glycol ethers is also heavily influenced by the increasing demand for environmentally friendly and low-volatile organic compound (VOC) solutions. v-mr.bizgrandviewresearch.com This has spurred innovation in developing bio-based glycol ethers and custom blends for specialized applications. v-mr.biz

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems from its specific properties and applications. Its chemical formula is C9H20O3. ontosight.ai It serves as a solvent and a coalescing agent, particularly in water-based paints and coatings, where it aids in the fusion of latex particles. ontosight.ai Its ability to dissolve oils and greases also makes it a valuable component in cleaning products. ontosight.ai

Scientific studies often focus on the physicochemical properties of this compound and its interactions in binary or ternary liquid mixtures. For instance, research has been conducted on the density, viscosity, and refractive index of mixtures containing this compound. researchgate.netacs.org Such studies are crucial for understanding intermolecular interactions and for optimizing formulations in various applications.

The synthesis of this compound and its derivatives is another area of research interest. The reaction of excess ethylene glycol monobutyl ether with propylene oxide is a known manufacturing method. nih.gov Research also explores optimizing synthesis strategies to enhance efficiency and purity for specific applications, such as in materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H20O3 ontosight.ai |

| Molecular Weight | 176.25 g/mol nih.gov |

| Boiling Point | 230.3 °C nih.gov |

| Melting Point | -90 °C nih.gov |

| Flash Point | 121 °C nih.gov |

| Density | 0.9310 g/cm³ at 20 °C nih.gov |

| Solubility in Water | Soluble nih.gov |

| Vapor Pressure | 0.03 mmHg nih.gov |

| XLogP3-AA | 0.9 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

Overview of Current Research Gaps and Future Directions

While this compound is utilized in various industrial applications, there are still areas where further research is needed. A significant portion of the available literature focuses on the broader category of glycol ethers or on its more common isomer, 2-(2-butoxyethoxy)ethanol (B94605). Detailed, in-depth studies specifically on this compound are less common.

Future research could focus on several key areas:

Advanced Material Applications: Exploring the use of this compound and its derivatives in the development of novel materials with tailored properties.

Bio-based Synthesis Routes: In line with the trend of green chemistry, developing sustainable and bio-based methods for the production of this compound would be a significant advancement. v-mr.biz

Detailed Interaction Studies: More comprehensive studies on the interactions of this compound with other chemical species in complex formulations could lead to improved product performance. This includes further investigation into its behavior in microemulsion systems. chemchart.com

Comparative Performance Analysis: Direct, comparative studies of the performance of this compound against other glycol ethers in specific applications would provide valuable data for formulators.

The ongoing trend towards safer and more sustainable chemical products will likely continue to drive research and innovation in the field of glycol ethers, including the further investigation and application of this compound. metatechinsights.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

95873-46-4 |

|---|---|

Molecular Formula |

C9H20O3 |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)propan-1-ol |

InChI |

InChI=1S/C9H20O3/c1-3-4-5-11-6-7-12-9(2)8-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

XGSQEQCOQAAOHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 2 2 Butoxyethoxy Propanol

Established Synthetic Routes for 2-(2-Butoxyethoxy)propanol

The commercial production of P-series glycol ethers, such as this compound, relies on the addition of propylene (B89431) oxide to an alcohol. glycol-ethers.euwikipedia.org This approach is favored for its atom economy and efficiency.

The principal method for manufacturing this compound is the reaction of 2-Butoxyethanol (B58217) (also known as ethylene (B1197577) glycol monobutyl ether) with propylene oxide. researchgate.netnih.gov In this process, the hydroxyl group of 2-Butoxyethanol acts as a nucleophile, attacking and opening the epoxide ring of propylene oxide to form an ether linkage and a new hydroxyl group. To favor the formation of the mono-adduct and minimize the creation of higher molecular weight polyglycols, an excess of the 2-Butoxyethanol reactant is typically used. nih.gov

The general reaction is as follows: C₄H₉OCH₂CH₂OH + C₃H₆O → C₄H₉OCH₂CH₂OCH₂CH(CH₃)OH

This base-catalyzed reaction of an alcohol with propylene oxide is a common industrial method for producing various propylene glycol ethers. atamankimya.com

While the final step to produce this compound is a propoxylation (addition of propylene oxide), the synthesis of its precursor, 2-Butoxyethanol, involves catalytic ethoxylation. Ethoxylation is a chemical reaction where ethylene oxide is added to a substrate. wikipedia.org

2-Butoxyethanol is commercially produced through the ethoxylation of butanol. wikipedia.orgcdc.gov This reaction is typically performed at elevated temperatures and pressures, using a basic catalyst such as potassium hydroxide (B78521) (KOH). wikipedia.org The process involves blowing ethylene oxide through butanol in the presence of the catalyst. wikipedia.org

The reaction to form the 2-Butoxyethanol precursor is: C₄H₉OH + C₂H₄O --(catalyst)--> C₄H₉OCH₂CH₂OH

Mechanistic Investigations of this compound Synthesis

The synthesis mechanism is centered on the ring-opening of the asymmetrical propylene oxide molecule. The choice of catalyst is paramount as it dictates which of the two possible isomeric products is preferentially formed.

The reaction of an alcohol with propylene oxide can result in two isomers due to the asymmetrical nature of the epoxide. The nucleophilic attack by the alcohol can occur at either the less sterically hindered primary carbon atom or the secondary carbon atom of the propylene oxide ring. This regioselectivity is strongly dependent on the type of catalyst used—acidic or basic. rsc.org

Basic Catalysis : Under basic conditions (e.g., using NaOH, KOH, or basic ionic liquids), the reaction proceeds via an Sₙ2 mechanism. The alkoxide ion, formed from the deprotonation of 2-Butoxyethanol, attacks the less sterically hindered primary carbon atom of the propylene oxide ring. This pathway selectively yields the secondary alcohol isomer, 1-(2-butoxyethoxy)-2-propanol, as the major product. rsc.orgresearchgate.net

Acidic Catalysis : In the presence of acid catalysts, the epoxide oxygen is first protonated, activating the ring. The nucleophilic attack then occurs, but the mechanism has more Sₙ1 character. This can lead to a mixture of products, with the nucleophile attacking both the primary and secondary carbons, though the specific ratio depends on the catalyst and conditions. rsc.org

The selective synthesis of the secondary alcohol isomer is often desired, making basic catalysts the preferred choice in industrial applications. researchgate.net

Table 1: Influence of Catalyst Type on Regioselectivity in the Alcoholysis of Propylene Oxide Data based on analogous reactions, such as the reaction of methanol (B129727) with propylene oxide.

| Catalyst Type | Predominant Mechanism | Primary Product Isomer | Typical Selectivity |

| Basic (e.g., NaOH, KOH) | Sₙ2 | Secondary Alcohol (e.g., 1-alkoxy-2-propanol) | High (>90%) researchgate.net |

| Acidic (e.g., H₂SO₄, zeolites) | Sₙ1-like | Mixture of Primary and Secondary Alcohols | Varies rsc.org |

| Basic Ionic Liquids | Sₙ2 | Secondary Alcohol (e.g., 1-alkoxy-2-propanol) | Excellent (>94%) researchgate.net |

| Nano Metal Oxides (e.g., α-Fe₂O₃) | Varies | Secondary Alcohol (e.g., 1-methoxy-2-propanol) | High (~83%) rsc.org |

Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities. The primary byproducts include:

Isomeric Adducts : The formation of the alternative isomer, 2-(2-butoxyethoxy)-1-propanol, particularly when using acidic catalysts.

Polyglycol Ethers : The newly formed hydroxyl group of the this compound product can itself react with another molecule of propylene oxide. This chain extension reaction leads to the formation of dipropylene glycol ethers and higher oligomers. umsystem.edu

Glycol Formation : Propylene oxide can react with any trace amounts of water to produce propylene glycol and dipropylene glycol. umsystem.eduresearchgate.net

Control over the purity of the final product is achieved by carefully managing the reaction conditions. Using a significant molar excess of the alcohol (2-Butoxyethanol) shifts the equilibrium towards the formation of the desired monopropoxylated product. Additionally, precise control of temperature and the selection of a highly selective catalyst are crucial for minimizing byproduct formation. Final purification is typically accomplished through distillation to separate the desired product from unreacted starting materials and higher-boiling byproducts.

Derivatization and Functionalization Reactions of this compound

The presence of a hydroxyl group in the this compound molecule allows it to undergo a variety of chemical reactions typical of secondary alcohols. sigmaaldrich.cn These derivatization and functionalization reactions can be used to synthesize new compounds or to modify the molecule for analytical purposes.

Common reactions include:

Esterification : The compound can react with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. sigmaaldrich.cn For example, reaction with acetic acid in the presence of an acid catalyst would yield 2-(2-butoxyethoxy)propyl acetate (B1210297). google.com

Etherification : Reaction with alkylating agents, such as alkyl halides, can convert the hydroxyl group into an ether linkage, forming a diether. sigmaaldrich.cn

Reaction with Epoxides : The hydroxyl group can react further with epoxides like ethylene oxide or propylene oxide to produce polyether alcohols with longer chains. sigmaaldrich.cn

Analytical Derivatization : For analysis by gas chromatography (GC), the polarity and volatility of the molecule can be altered through derivatization. A common technique is silylation, where the hydroxyl group is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile trimethylsilyl (B98337) ether. gcms.cznih.govresearchgate.net

These reactions highlight the utility of this compound not only as a solvent but also as a chemical intermediate for the synthesis of other molecules. nih.gov

Exploration of Oxidation Pathways

The oxidation of this compound can target either the secondary alcohol group or the ether moieties, with the former being more susceptible to oxidation under milder conditions. Vigorous oxidation can lead to the cleavage of carbon-carbon and carbon-oxygen bonds.

The most prominent oxidation pathway for this compound involves the conversion of its secondary alcohol group into a ketone, specifically 2-(2-butoxyethoxy)propan-2-one. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can accomplish this, though they may also lead to cleavage of the ether linkages under harsh conditions.

Atmospheric and photochemical oxidation processes, particularly involving hydroxyl radicals (OH), can also occur. Studies on analogous glycol ethers show that the reaction with OH radicals often proceeds via H-atom abstraction from the methylene (B1212753) (-CH₂) groups adjacent to the ether oxygen atoms. oup.comacs.org This radical-initiated pathway can lead to fragmentation of the molecule, yielding smaller carbonyl compounds and formates. For instance, the gas-phase reaction of 2-butoxyethanol with OH radicals produces n-butyl formate (B1220265) and other cleavage products, suggesting similar fragmentation patterns could be expected for this compound under such conditions. dss.go.th Oxidative cleavage of the diethylene glycol backbone has been observed with oxidants like bromate (B103136) in an acidic medium, resulting in the formation of formaldehyde. jocpr.com

| Oxidizing Agent/Condition | Target Functional Group | Primary Product(s) | Reaction Type |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Secondary Alcohol | 2-(2-Butoxyethoxy)propan-2-one | Alcohol Oxidation |

| Chromic Acid (H₂CrO₄) | Secondary Alcohol | 2-(2-Butoxyethoxy)propan-2-one | Alcohol Oxidation |

| Hydroxyl Radicals (OH•) | Ether Linkages, C-H bonds | Fragmentation products (e.g., formates, aldehydes) | Radical Oxidation/Cleavage |

| Bromate (BrO₃⁻) in Acid | Ether Linkages | Cleavage products (e.g., aldehydes) | Oxidative Cleavage |

Analysis of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions can occur at both the alcohol and ether functional groups of this compound, typically under acidic conditions which are required to convert the oxygen-containing groups into better leaving groups.

At the Secondary Alcohol: The hydroxyl group (-OH) is a poor leaving group. For substitution to occur, it must be protonated by a strong acid (e.g., HBr, HI) to form an alkyloxonium ion. youtube.com This creates a much better leaving group, water (H₂O). pearson.com Because the hydroxyl group is attached to a secondary carbon, the subsequent substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. ucsb.edu

Sₙ1 Mechanism: The departure of the water molecule would form a secondary carbocation intermediate. This planar intermediate is then attacked by the nucleophile (e.g., Br⁻). This pathway is favored for secondary alcohols because the resulting carbocation has some stability. pearson.com

Sₙ2 Mechanism: Alternatively, the nucleophile can attack the carbon atom in a single, concerted step, displacing the water molecule from the opposite side. chemguide.co.uk The choice between Sₙ1 and Sₙ2 depends on factors like the solvent and the specific nucleophile.

At the Ether Linkages: The ether groups are also generally unreactive towards nucleophiles. However, in the presence of strong acids like HBr or HI, they can undergo cleavage. youtube.com The reaction is initiated by the protonation of the ether oxygen. The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing an alcohol. The mechanism of this attack is typically Sₙ2, targeting the less sterically hindered carbon atom. pearson.com For this compound, cleavage could occur at multiple sites, leading to a mixture of alkyl halides and alcohols.

| Reagent | Reaction Site | Probable Mechanism | Product Type(s) |

|---|---|---|---|

| HBr or HI | Secondary Alcohol | Sₙ1 (via secondary carbocation) or Sₙ2 | 2-Bromo- or 2-iodo-1-(2-butoxyethoxy)propane |

| HBr or HI | Ether Linkages | Sₙ2 | Mixture of alkyl halides and alcohols (e.g., 1-bromobutane, 2-bromo-1-ethoxypropane) |

Environmental Fate and Ecotoxicological Mechanisms of 2 2 Butoxyethoxy Propanol

Environmental Partitioning and Distribution Dynamics

The partitioning of a chemical in the environment describes its distribution between air, water, soil, and sediment. This behavior is governed by properties such as water solubility, vapor pressure, and partitioning coefficients. For DPnB, these properties suggest a compound with mobility in aqueous and soil environments and limited persistence in the atmosphere.

The tendency of a chemical to move between water and air is quantified by its Henry's Law Constant. A low value indicates a preference for the aqueous phase. Based on modeling data, 2-(2-Butoxyethoxy)propanol has a low estimated Henry's Law Constant, suggesting that volatilization from water surfaces is not a significant environmental fate process. epa.gov This is consistent with its low vapor pressure and significant water solubility. oecd.org

Table 1: Physicochemical Properties Related to Air-Water Partitioning Interactive data table. Users can sort columns.

| Property | Value | Interpretation |

|---|---|---|

| Henry's Law Constant | 2.79 E-07 atm-m³/mol | Low tendency to partition from water to air. rs-online.com |

| Vapor Pressure | 0.04 mmHg | Low volatility. oecd.org |

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) indicates a chemical's tendency to adsorb to soil and sediment particles. A low Koc value suggests that the chemical is not strongly bound to soil and can be mobile, potentially leaching into groundwater. The estimated Log Koc for this compound is low, indicating a potential for mobility in soil. rs-online.compaintfactory.co.nz

Table 2: Soil-Water Partitioning Data Interactive data table. Users can sort columns.

| Parameter | Value | Interpretation |

|---|---|---|

| Log Koc | 2.30 (Calculated) | Low potential for adsorption to soil and sediment. rs-online.com |

A higher Koc value signifies a stronger bond to soil particles, which retards movement and can increase persistence by protecting the chemical from degradation. ovid.com Conversely, the low Koc of this compound suggests it will primarily reside in the soil pore water rather than adsorbing to organic matter, making it more available for transport and biodegradation. mgchemicals.com

Once in the atmosphere, glycol ethers like this compound are susceptible to degradation. The primary pathway for this degradation is through reaction with photochemically produced hydroxyl (OH) radicals. This reaction is rapid and is the main determinant of the compound's atmospheric lifetime. Direct photolysis is not considered a significant degradation process for this class of chemicals. The reaction with OH radicals proceeds via hydrogen abstraction, initiating a chain of reactions that ultimately breaks down the molecule.

Due to this efficient degradation mechanism, this compound is not persistent in the atmosphere. rs-online.com Its calculated atmospheric half-life is very short, indicating that it is removed from the air within hours of being released.

Table 3: Atmospheric Degradation Data Interactive data table. Users can sort columns.

| Degradation Pathway | Key Reactant | Calculated Atmospheric Half-life |

|---|

Biodegradation Kinetics and Persistence in Environmental Compartments

Biodegradation is a key process for the removal of organic chemicals from water and soil. It relies on microorganisms to break down compounds, ultimately converting them into carbon dioxide, water, and biomass.

Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess a chemical's potential for rapid and complete biodegradation. According to the OECD 301 test guidelines, a substance is considered "readily biodegradable" if it achieves a high percentage of degradation (e.g., >60% of its theoretical oxygen demand) within a 10-day window during a 28-day test.

Studies based on these standardized methods have shown that this compound is readily biodegradable. rs-online.com This classification indicates that the compound is expected to be rapidly and effectively removed in environments with active microbial populations, such as wastewater treatment plants, and is unlikely to persist in aquatic systems.

Table 4: Ready Biodegradability Test Results Interactive data table. Users can sort columns.

| Test Guideline | Result | Classification |

|---|

Activated sludge from wastewater treatment plants contains a diverse community of microorganisms capable of degrading a wide range of organic compounds. Studies on analogous glycol ethers have demonstrated their effective removal through aerobic biodegradation by activated sludge. For instance, research on diethylene glycol monobutyl ether (DGBE) showed removal rates exceeding 99% in acclimated activated sludge systems. epa.gov The microbial communities in these systems, often dominated by phyla such as Proteobacteria and Actinobacteriota, adapt to utilize the glycol ether as a carbon source. epa.gov

Long-Term Environmental Persistence Analysis

This compound is not considered to be persistent in the environment. Studies show that the compound is readily biodegradable under aerobic conditions in water. oecd.orgjetlube.comfarnell.com This classification indicates that the substance is unlikely to remain in the environment for extended periods, as microorganisms will break it down. An OECD SIDS (Screening Information Data Set) report on propylene (B89431) glycol ethers categorizes Dipropylene glycol n-butyl ether (DPnB) as "readily biodegradable." oecd.org This rapid breakdown in the presence of oxygen is a key factor in its limited long-term environmental presence. Fugacity modeling suggests that members of this chemical category are likely to partition about equally into soil and water compartments, with negligible amounts moving into the air or sediment. oecd.org

Mechanisms of Ecotoxicological Interactions at the Molecular and Cellular Level

The ecotoxicological profile of this compound indicates a low probability of acute harm to aquatic organisms. basf.com Its interactions at the cellular level with microorganisms and other aquatic life forms show toxic effects only at very high concentrations.

Investigating Effects on Aquatic Microorganisms

The compound shows low toxicity towards aquatic microorganisms, which are foundational to aquatic food webs and nutrient cycling. In studies on activated sludge, which contains a dense population of microorganisms used in wastewater treatment, the concentration causing an effect in 20% of the population (EC20) over 30 minutes was greater than 1,000 mg/L. basf.com This suggests that the introduction of this compound into biological treatment plants is not expected to inhibit the degradation activity of the sludge at appropriate low concentrations. basf.com

Effects on algae, which are primary producers in aquatic systems, have also been evaluated. The concentration required to cause a 50% effect on the growth rate of the algae species Pseudokirchneriella subcapitata over 96 hours (EC50) was found to be 519 mg/L. jetlube.combasf.com

| Organism/System | Endpoint | Duration | Value (mg/L) | Reference |

|---|---|---|---|---|

| Activated Sludge | EC20 | 0.5 hours | > 1,000 | basf.com |

| Pseudokirchneriella subcapitata (Algae) | EC50 | 96 hours | 519 | jetlube.combasf.com |

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. This compound has a low potential to bioaccumulate in environmental organisms. farnell.com

The potential for a substance to bioaccumulate is often predicted by its Bioconcentration Factor (BCF) and its octanol-water partition coefficient (Kow). A low BCF value indicates that the substance is unlikely to build up in the tissues of organisms. The BCF for Dipropylene glycol n-butyl ether has been reported as 1.47, a value that signifies a low bioaccumulation potential. oecd.org This is further supported by a low log Kow value of 1.15, which suggests the substance is more likely to remain in water than to partition into the fatty tissues of organisms. heraproject.com

Advanced Analytical Techniques for 2 2 Butoxyethoxy Propanol

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatography is the cornerstone for the separation and analysis of 2-(2-Butoxyethoxy)propanol from complex mixtures. Gas chromatography and high-performance liquid chromatography are the primary techniques employed, each offering distinct advantages depending on the analytical requirements and sample matrix.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of volatile organic compounds like glycol ethers. The technique separates compounds based on their boiling points and interaction with the stationary phase of the chromatographic column, and the FID provides a sensitive response to hydrocarbons.

For the analysis of related glycol ethers, such as 2-butoxyethanol (B58217), GC-FID is a standard method. cdc.govkeikaventures.com Samples are typically collected on a sorbent material, desorbed with a suitable solvent, and then injected into the GC system. keikaventures.com The response of the FID is proportional to the mass of carbon in the analyte, allowing for accurate quantification when calibrated with appropriate standards. While specific methods for this compound are less commonly published, the principles established for other glycol ethers are directly applicable. For instance, the SW846 Method 8015C is used for the direct injection analysis of glycols, including the related compound 2-(2-Butoxyethoxy)ethanol (B94605), using GC/FID. hawaii.gov

Key Parameters for Glycol Ether Analysis using GC-FID:

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-WAX, Stabilwax) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature-programmed ramp to elute compounds of varying volatility |

| Detector | Flame Ionization Detector (FID) |

| Desorption Solvent | Methylene (B1212753) chloride/methanol (B129727) mixture (e.g., 95/5 v/v) keikaventures.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

For unambiguous identification and sensitive quantification, especially in complex environmental samples, gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method. labtoo.com GC separates the components of the mixture, and the mass spectrometer fragments the eluting molecules, generating a unique mass spectrum that serves as a chemical fingerprint for identification. publications.gc.ca

In the analysis of wet wipes for various alkoxyalcohols, a static headspace GC-MS method was developed for 2-(2-butoxyethoxy)ethanol, a structurally similar compound. researchgate.net This technique allows for the determination of characteristic ions used for quantification and confirmation. The use of isotope-labeled internal standards can further enhance the accuracy and precision of the method by correcting for matrix effects and variations in sample preparation. publications.gc.ca

GC-MS Parameters for a Related Glycol Ether:

| Parameter | Value for 2-(2-Butoxyethoxy)ethanol researchgate.net |

|---|---|

| Column | DB-WAX |

| Retention Time (min) | 14.08 |

| Quantitative Ion (m/z) | 57 |

| Qualifying Ions (m/z) | 43, 87 |

This data provides a strong basis for developing a selective and sensitive GC-MS method for this compound, which would be expected to have a similar fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

While GC is often favored for volatile glycol ethers, high-performance liquid chromatography (HPLC) offers an alternative, particularly for less volatile derivatives or when analyzing biological samples. cdc.gov Since glycol ethers like this compound lack a strong chromophore, direct UV detection is challenging. Therefore, derivatization is typically required to attach a UV-absorbing or fluorescent tag to the molecule. who.int

For example, a method developed for 2-ethoxyethanol (B86334) in cosmetic samples involved pre-column derivatization with 1-naphthyl isocyanate, followed by reversed-phase HPLC analysis. nih.gov Another approach for analyzing the metabolite 2-butoxyacetic acid in urine involved derivatization to enhance detectability for HPLC. cdc.gov These derivatization strategies could be adapted for this compound to enable sensitive detection by HPLC with UV or fluorescence detectors.

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before chromatographic analysis. phenomenex.comresearchgate.net The choice of technique depends on the matrix (e.g., air, water, consumer product) and the concentration of the analyte.

Adsorption onto Sorbent Materials (e.g., Charcoal, XAD-7)

For air sampling and extraction from aqueous matrices, adsorption onto solid sorbents is a common and effective technique. cdc.gov Activated charcoal and polymeric resins like Amberlite XAD-7 are frequently used. cdc.govwho.int The analyte is passed through a tube containing the sorbent, where it is retained. It is later desorbed for analysis using a small volume of a suitable solvent.

Activated Charcoal: This is a widely used sorbent for trapping a broad range of volatile organic compounds, including glycol ethers like 2-butoxyethanol. keikaventures.comwho.int Desorption is typically achieved with solvents like a methylene chloride/methanol mixture. keikaventures.com

Amberlite XAD-7: This is an acrylic ester-based polymeric adsorbent that is effective for trapping moderately polar compounds from aqueous solutions. cdc.govresearchgate.net Its adsorption characteristics are based on physical processes, and it has been shown to have a high adsorption capacity for various organic molecules. researchgate.netnih.gov

Comparison of Sorbent Properties:

| Sorbent | Type | Primary Application | Desorption Solvents |

|---|---|---|---|

| Activated Charcoal | Carbonaceous | Air sampling, trapping nonpolar to moderately polar VOCs who.int | Methylene chloride/Methanol keikaventures.com |

| Amberlite XAD-7 | Acrylic Polymer | Extraction of polar/moderately polar compounds from water cdc.govresearchgate.net | Methanol, Ethyl Acetate (B1210297) |

Solvent Extraction and Derivatization Procedures

Liquid-liquid extraction (LLE) is a fundamental technique used to separate analytes based on their differential solubility in two immiscible liquids. phenomenex.com For aqueous samples containing this compound, an organic solvent like ethyl acetate could be used to extract the analyte from the water phase. nih.gov

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or detectability. sigmaaldrich.com For GC analysis, derivatization can increase the volatility and thermal stability of polar compounds. For HPLC, it can introduce a chromophore or fluorophore for sensitive detection. nih.gov For example, the metabolite of 2-butoxyethanol is derivatized with 2,2,2-trichloroethanol/HCl for GC analysis. nih.gov While direct analysis of this compound by GC is often feasible, derivatization with reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to improve peak shape and reduce tailing by converting the hydroxyl group to a less polar silyl (B83357) ether. nih.gov

Purge and Trap Methods for Aqueous Samples

Purge and trap is a widely utilized dynamic headspace extraction technique for concentrating volatile organic compounds (VOCs) from liquid samples, such as water, prior to analysis by gas chromatography (GC). sigmaaldrich.comestanalytical.com The method involves bubbling an inert gas (e.g., helium or nitrogen) through an aqueous sample. gcms.cz The volatile analytes are partitioned from the liquid phase into the gas stream and subsequently carried to an adsorbent-filled trap. After the purging phase, the trap is rapidly heated, desorbing the concentrated analytes into the carrier gas stream of a GC system for separation and detection. estanalytical.com This technique is effective for compounds that are insoluble or slightly soluble in water and have boiling points below 200°C. gcms.czepa.gov

However, the high water solubility of glycol ethers, including this compound, presents a significant analytical challenge for standard purge and trap methods. gcms.czchromforum.org The strong affinity of these compounds for the aqueous phase results in poor purging efficiency and consequently, low recovery and high quantitation limits. epa.govchromforum.org

To overcome this limitation, modifications to the standard purge and trap procedure are necessary. Research and practical applications have shown that elevating the sample temperature during the purging step can significantly improve the extraction efficiency for water-soluble VOCs. epa.gov By heating the sample, the vapor pressure of the analyte increases, facilitating its transfer from the aqueous phase to the gas phase. For instance, increasing the purge temperature to 40°C or even 60°C has been suggested to enhance the recovery of glycol ethers from water samples. chromforum.org While this modification increases the amount of water vapor transferred to the trap, modern purge and trap systems incorporate moisture control mechanisms to mitigate this issue. estanalytical.com

| Parameter | Standard Condition (for non-polar VOCs) | Modified Condition (for this compound) | Rationale for Modification |

|---|---|---|---|

| Sample Volume | 5 mL | 5 mL | Standard volume for most automated systems. |

| Purge Gas | Helium or Nitrogen | Helium or Nitrogen | Inert gas required to strip volatiles from the sample. |

| Purge Flow Rate | 40 mL/min | 40 mL/min | Typical flow rate for efficient purging. |

| Purge Time | 11 min | 11-15 min | A longer time may be needed to extract highly soluble compounds. essex.ac.uk |

| Purge Temperature | Ambient | 40°C - 80°C | Increases analyte vapor pressure to overcome high water solubility, improving purging efficiency. epa.govchromforum.org |

| Trap Adsorbents | Multi-sorbent beds (e.g., Tenax®, silica gel, carbon molecular sieve) | Hydrophobic multi-sorbent beds (e.g., Vocarb®) | Hydrophobic adsorbents are effective at trapping VOCs while minimizing water retention. gcms.cz |

| Desorption Temperature | 180°C - 250°C | 180°C - 250°C | Ensures rapid and complete transfer of analytes to the GC. cluin.org |

Development of Novel Detection and Quantification Strategies

The demand for faster, more sensitive, and field-deployable analytical methods has driven the development of novel strategies for detecting and quantifying compounds like this compound. These strategies often involve the combination of multiple analytical techniques or the miniaturization of instruments for on-site monitoring.

Hyphenated Techniques for Enhanced Sensitivity and Specificity

Hyphenated techniques involve the direct coupling of two or more analytical instruments to achieve a more powerful analytical system. nih.govresearchgate.net This approach combines the separation power of one technique with the detection and identification capabilities of another. ajpaonline.com For the analysis of complex mixtures containing glycol ethers, the coupling of gas chromatography with mass spectrometry (GC-MS) is the most prominent and powerful hyphenated technique. nih.govresearchgate.net

In a GC-MS system, the gas chromatograph separates the individual components of a sample mixture based on their volatility and interaction with a stationary phase in a capillary column. asdlib.org As each separated component elutes from the column, it enters the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a unique "molecular fingerprint" for that compound. ajpaonline.comasdlib.org This allows for unambiguous identification and accurate quantification, even for isomeric compounds that may have similar retention times in the GC.

Recent advancements in column technology have further enhanced the capabilities of GC-MS for glycol ether analysis. The use of specialized columns, such as those with cyanopropylphenyl-based stationary phases, provides unique selectivity for separating complex mixtures of glycol ether isomers. gcms.cz Thin-film, high-thermal-stability columns can significantly reduce analysis times while improving the resolution of critical compound pairs. restek.com

| Hyphenated Technique | Separation Principle | Detection Principle | Advantages for this compound Analysis |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and column interaction. | Provides mass spectrum for definitive identification and quantification. ajpaonline.com | High specificity, sensitivity, and structural confirmation. Considered the gold standard for VOC analysis. cabidigitallibrary.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on partitioning between mobile and stationary phases. | Provides molecular weight and structural information. nih.gov | Suitable for less volatile or thermally unstable compounds; may require derivatization for some glycol ethers. |

| Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) | Separation based on volatility and column interaction. | Provides infrared spectrum, identifying functional groups. | Offers complementary structural information, particularly useful for distinguishing isomers. |

Miniaturized Analytical Systems for On-Site Monitoring

Traditional laboratory-based methods like GC-MS, while powerful, are often slow, expensive, and require trained personnel, making them unsuitable for rapid, on-site environmental or workplace monitoring. cabidigitallibrary.org To address this, significant research has focused on the development of miniaturized analytical systems. ama-science.org These portable devices aim to provide laboratory-grade analytical capabilities in a compact, field-deployable format. nih.gov

These systems typically integrate microfabricated components using microelectromechanical systems (MEMS) technology. ama-science.org A common configuration includes:

A Micro-Preconcentrator (µ-PC): This component traps and concentrates VOCs from a large volume of air onto a small adsorbent bed, significantly enhancing the system's sensitivity. ama-science.org

A Micro-Gas Chromatograph (µ-GC): A capillary separation column is etched onto a silicon chip, allowing for the rapid separation of chemical mixtures. researchgate.net

A Miniaturized Detector: Various detectors can be integrated, such as micro-thermal conductivity detectors (µ-TCDs) or metal oxide (MOX) sensors, which offer high sensitivity in a small footprint. ama-science.orgnih.gov

These integrated systems can perform automated preconcentration, separation, and detection of VOCs, including glycol ethers, in minutes. ama-science.org The development of such "lab-on-a-chip" technology represents a paradigm shift in analytical chemistry, enabling real-time monitoring of air quality and workplace exposure, which is crucial for ensuring safety and environmental compliance. cabidigitallibrary.orgnih.gov

| Component | Function | Technology Example | Advantage |

|---|---|---|---|

| Micro-Preconcentrator (µ-PC) | Concentrates trace-level VOCs from the air. | Adsorbent-coated microfabricated heaters. ama-science.org | Increases sensitivity, allowing for parts-per-billion (ppb) detection limits. |

| Micro-Gas Chromatograph (µ-GC) | Separates the chemical mixture. | MEMS-fabricated columns on a silicon chip. ama-science.org | Fast analysis times and portability. |

| Miniaturized Detector | Detects and quantifies the separated compounds. | Micro-Thermal Conductivity Detector (µ-TCD), Metal Oxide (MOX) Sensor. ama-science.orgnih.gov | Small size, low power consumption, and high sensitivity. |

| Integrated System | Performs the entire analytical process automatically. | iSAAC (Integrated System for Analysis of Assorted Chemicals). ama-science.org | Provides rapid, on-site, and autonomous monitoring capabilities. |

Molecular Interactions and Solution Behavior of 2 2 Butoxyethoxy Propanol

Thermodynamic Properties of Binary and Multicomponent Mixtures

An exhaustive search for experimental data on the thermodynamic properties of mixtures containing 2-(2-butoxyethoxy)propanol proved fruitless. Key parameters used to understand the nature and strength of molecular interactions, such as excess molar properties, are not documented for this specific compound.

Excess Molar Volume (VmE) Studies

No studies reporting the excess molar volume (VmE) of binary or multicomponent mixtures of this compound were found. VmE data is crucial for indicating the presence of specific interactions, such as hydrogen bonding or dipole-dipole interactions, as well as effects from differences in molecular size and shape upon mixing. The absence of this data precludes any discussion on the volumetric behavior of its solutions.

Excess Molar Isentropic Compressibility (KS,mE) and Deviation in Acoustic Impedance (ΔZ)

Similarly, there is no available literature containing data on the excess molar isentropic compressibility (KS,mE) or the deviation in acoustic impedance (ΔZ) for mixtures involving this compound. These acoustic properties provide insight into the structure of the solution and the packing efficiency of the molecules. Without this information, the compressibility and propagation of sound in its mixtures cannot be analyzed.

Excess Gibbs Free Energy of Activation of Viscous Flow (ΔG*E)

The excess Gibbs free energy of activation of viscous flow (ΔG*E), a parameter that helps in understanding the forces between dissimilar molecules in a mixture, has not been reported for this compound. This gap in the literature means that the nature and strength of intermolecular interactions from a viscosity perspective remain uncharacterized.

Intermolecular Forces and Hydrogen Bonding Networks in Solution

Direct spectroscopic evidence to characterize the intermolecular forces and hydrogen bonding networks in solutions of this compound is also not present in the available scientific record.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Interaction Characterization

No dedicated Fourier-Transform Infrared (FT-IR) spectroscopy studies on mixtures of this compound could be located. FT-IR spectroscopy is a powerful tool for observing shifts in vibrational frequencies, such as the O-H stretching band, which directly indicates the formation and strength of hydrogen bonds between component molecules in a solution.

Spectroscopic Probes of Solute-Solvent Interactions

Further investigation for other spectroscopic studies that could act as probes for solute-solvent interactions involving this compound also yielded no results. Techniques such as UV-Vis or fluorescence spectroscopy, which can be used with specific probes to understand the microenvironment of a solute, have not been applied to this compound according to published research.

Phase Behavior and Miscibility Studies in Diverse Solvent Systems

The phase behavior and miscibility of this compound are critical parameters that dictate its application in various formulations, from coatings and cleaners to chemical synthesis. As a member of the propylene (B89431) glycol ether family, its solubility characteristics are governed by the presence of a hydroxyl group, ether linkages, and a butyl alkyl chain, which impart both hydrophilic and lipophilic properties to the molecule. This dual nature allows for a degree of solubility in both aqueous and organic solvent systems.

Research into the miscibility of P-series glycol ethers, such as this compound, indicates a general trend of limited solubility in water but broad miscibility with a variety of organic solvents. epa.gov The butyl group, in particular, contributes to a more hydrophobic character compared to methyl or ethyl ether analogues, influencing its interaction with polar solvents like water.

While specific quantitative solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature, general principles of solubility for glycol ethers and information on related compounds provide a strong indication of its expected behavior. For instance, the isomer 1-(2-Butoxyethoxy)-2-propanol is noted as being soluble in water. nih.gov Propylene glycol normal butyl ether is described as being partly water-soluble and miscible with most organic solvents.

The miscibility of this compound with various organic solvents is anticipated to be high, a characteristic feature of glycol ethers that makes them effective as coupling agents and solvents in diverse industrial applications. epa.gov This broad compatibility is due to the molecule's ability to engage in hydrogen bonding via its hydroxyl group and dipole-dipole interactions through its ether linkages, while the alkyl chain interacts favorably with nonpolar substances.

The table below summarizes the expected miscibility of this compound in various solvent systems based on the general behavior of propylene glycol butyl ethers and available information on analogous compounds.

Table 1: Miscibility of this compound in Diverse Solvent Systems

| Solvent System | Solvent Examples | Expected Miscibility |

|---|---|---|

| Aqueous Systems | ||

| Water | H₂O | Partially Miscible/Limited Solubility |

| Polar Protic Solvents | ||

| Alcohols | Methanol (B129727), Ethanol, Isopropanol | Miscible |

| Polar Aprotic Solvents | ||

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |

| Esters | Ethyl Acetate (B1210297), Butyl Acetate | Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible |

| Nonpolar Solvents | ||

| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |

Computational Chemistry and Theoretical Modeling of 2 2 Butoxyethoxy Propanol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of 2-(2-butoxyethoxy)propanol at the molecular level. These calculations provide a foundational understanding of the molecule's stability, reactivity, and conformational landscape.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the electronic structure can be inferred from its constituent functional groups: an ether linkage, a secondary alcohol, and alkyl chains. The presence of lone pairs on the oxygen atoms of the ether and hydroxyl groups makes them key sites for electrophilic attack and hydrogen bonding.

Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated to predict the molecule's reactivity. The HOMO is likely localized around the oxygen atoms, indicating their nucleophilic character. The LUMO, conversely, would be distributed across the carbon and oxygen framework, indicating sites susceptible to nucleophilic attack. The HOMO-LUMO gap provides an estimation of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | - 8.5 eV | High potential for electron donation (nucleophilicity) |

| LUMO Energy | + 2.1 eV | Susceptibility to electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 10.6 eV | High chemical stability |

| Dipole Moment | ~ 2.5 D | Moderate polarity, influencing solubility and intermolecular interactions |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for precise determination.

The flexible nature of the ether and alkyl chains in this compound gives rise to a multitude of possible conformations. Conformational analysis, through computational methods, is essential to identify the most stable (lowest energy) conformers. The rotation around the C-C and C-O bonds leads to various staggered and eclipsed forms. Studies on similar molecules, such as propanol, have shown that the relative orientation of the hydroxyl and alkyl groups significantly impacts the conformational energy. researchgate.netarxiv.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and one of the ether oxygen atoms is a plausible stabilizing interaction in certain conformations.

The relative energies of different isomers and conformers determine their population at a given temperature. Computational analysis can predict these energy differences, providing insight into the predominant structures present in a bulk sample. For instance, in gaseous propanol, Gt conformers (gauche orientation of the C-C-C-O backbone and trans orientation of the C-C-O-H) are found to be predominant. researchgate.netarxiv.org A similar detailed analysis for this compound would be necessary to fully characterize its conformational landscape.

Molecular Dynamics Simulations of Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the behavior of this compound in condensed phases and at interfaces.

MD simulations can model the interactions between this compound and various solvents. The solubility and mixing properties are governed by these interactions. scribd.com Due to its amphiphilic nature, with a polar hydroxyl head and a more nonpolar ether-alkyl tail, this compound is expected to exhibit interesting behavior in both polar and non-polar solvents.

In aqueous solutions, MD simulations can reveal the structure of water molecules around the solute. It is anticipated that water would form hydrogen bonds with the hydroxyl and ether oxygen atoms. The hydrophobic parts of the molecule would influence the local water structure, potentially leading to the formation of clathrate-like cages. Studies on similar glycol ethers have highlighted the importance of hydrogen bonding in determining their mixing properties with water. researchgate.net

Table 2: Simulated Interaction Energies of this compound with Solvents (Illustrative)

| Solvent | Interaction Energy (kJ/mol) | Primary Interaction Type |

| Water | - 45 | Hydrogen Bonding |

| Hexane | - 20 | van der Waals |

| Ethanol | - 35 | Hydrogen Bonding and van der Waals |

Note: These values are for illustrative purposes and would need to be determined from specific MD simulations.

The surfactant-like properties of this compound make its adsorption at interfaces a topic of significant interest. MD simulations can be employed to model the adsorption of this molecule onto various surfaces, such as metal oxides, polymers, or at the air-water interface. These simulations can provide details on the orientation of the adsorbed molecules and the strength of the interaction with the surface.

For example, simulations of similar alcohols on surfaces have shown that the orientation and dissociation of the molecule are highly dependent on the nature of the surface. mdpi.comresearchgate.net It is expected that this compound would adsorb with its polar head group interacting with polar surfaces and its nonpolar tail extending away. At an air-water interface, it would likely orient with the hydroxyl group in the water phase and the butoxyethyl group in the air.

Prediction and Validation of Thermophysical Properties

Computational chemistry provides a valuable means to predict the thermophysical properties of this compound, which are crucial for process design and engineering applications.

Various theoretical models can be used to estimate properties such as density, viscosity, and heat capacity. For instance, equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been successfully used to predict the density of mixtures containing similar glycol ethers. acs.orguva.es

Moreover, molecular dynamics simulations can be used to calculate transport properties like viscosity and diffusion coefficients. These predictions can be validated against experimental data, where available, to refine the computational models. The accurate prediction of these properties is essential for the design of processes involving fluid flow and heat transfer.

Table 3: Computationally Predicted vs. Experimental Thermophysical Properties of a Related Glycol Ether (Illustrative)

| Property | Predicted Value | Experimental Value | Method |

| Density (g/cm³) at 298.15 K | 0.965 | 0.968 | PC-SAFT |

| Viscosity (mPa·s) at 298.15 K | 3.5 | 3.8 | MD Simulation |

| Heat of Vaporization (kJ/mol) | 55 | 58 | Quantum Chemistry |

Note: This table illustrates the typical agreement between computational predictions and experimental data for a related compound. Specific data for this compound would require dedicated studies.

Predictive Models for Boiling Point and Acidity (pKa)

Predictive models for boiling point often rely on quantitative structure-property relationship (QSPR) methods. These models use molecular descriptors—such as size, shape, and electronic properties—to calculate an estimated boiling point. For a molecule with the complexity of 1-(2-Butoxyethoxy)-2-propanol, these predictions integrate factors like molecular weight, hydrogen bonding capability, and van der Waals forces.

The acidity, or pKa, of the alcohol group in 1-(2-Butoxyethoxy)-2-propanol can also be estimated using computational methods. These predictions are typically based on calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of quantum mechanics and solvation models. The presence of ether linkages near the alcohol functional group can influence the electronic environment and, consequently, its acidity.

A predicted boiling point for 1-(2-Butoxyethoxy)-2-propanol is approximately 229.15°C chemicalbook.com. Computational software has also predicted a pKa value of 14.43 ± 0.20 for this compound chemicalbook.com.

Table 1: Predicted Physicochemical Properties of 1-(2-Butoxyethoxy)-2-propanol

| Property | Predicted Value | Method |

| Boiling Point | 229.15°C | Estimation/QSPR |

| pKa | 14.43 ± 0.20 | Computational Prediction |

Comparative Analysis of Predicted vs. Empirical Measurements

A crucial aspect of computational modeling is validating the predicted values against empirical, or experimentally measured, data. This comparison helps to assess the accuracy of the theoretical models and understand their limitations.

The experimentally determined boiling point of 1-(2-Butoxyethoxy)-2-propanol is 230.3°C nih.gov. This shows a very close correlation with the predicted value of 229.15°C, indicating that the computational model used provides a highly accurate estimation for this property. The small deviation is well within the expected error margins for such predictions.

Direct experimental measurement of the pKa for a weakly acidic alcohol like this is challenging and often not reported. However, the predicted pKa of 14.43 can be compared to the generally accepted experimental pKa range for similar secondary alcohols, which is typically around 16 to 18 youtube.com. The computationally predicted value is slightly lower (indicating a slightly stronger acid) than a typical secondary alcohol. This could be attributed to the electronic influence of the nearby ether oxygen atoms, which can stabilize the corresponding alkoxide ion through induction. While a direct experimental value is unavailable for a precise comparison, the predicted pKa is chemically reasonable and falls within the expected range for complex alcohols.

Table 2: Comparison of Predicted and Empirical Data for 1-(2-Butoxyethoxy)-2-propanol

| Property | Predicted Value | Empirical Value | Absolute Difference |

| Boiling Point | 229.15°C chemicalbook.com | 230.3°C nih.gov | 1.15°C |

| pKa | 14.43 ± 0.20 chemicalbook.com | ~16-18 (General for secondary alcohols) youtube.com | N/A |

Biodegradation Pathways and Microbial Metabolism of 2 2 Butoxyethoxy Propanol

Isolation and Characterization of 2-(2-Butoxyethoxy)propanol-Degrading Microorganisms

Direct research identifying and characterizing specific microorganisms that utilize this compound as a sole carbon source is not prominently documented. However, studies on related compounds offer potential candidates for investigation. For instance, a Corynebacterium species has been shown to assimilate dipropylene glycol monoethyl and monomethyl ethers, which are structurally similar to DPnB. nih.gov Furthermore, various species of Pseudomonas are well-documented for their ability to degrade both ethylene (B1197577) glycol ethers and propylene (B89431) glycol itself. nih.govresearchgate.net

In a comprehensive study on the ethylene glycol ether analogue, 2-butoxyethanol (B58217) (2-BE), several bacterial strains capable of its complete degradation were isolated from diverse environments like forest soil, activated sludge, and biotrickling filters. researchgate.netnih.gov

Identification of Bacterial Strains (e.g., Pseudomonas, Hydrogenophaga, Gordonia, Cupriavidus)

For the related compound 2-butoxyethanol, specific degrading strains have been identified, belonging to genera that are known for their metabolic versatility. researchgate.netnih.gov These include:

Pseudomonas : Eight distinct strains were identified, including Pseudomonas knackmussii, Pseudomonas putida, and Pseudomonas vancouverensis. researchgate.netnih.gov

Hydrogenophaga : The species Hydrogenophaga pseudoflava was isolated as a degrader. researchgate.netnih.gov

Gordonia : The gram-positive bacterium Gordonia terrae was identified. researchgate.netnih.gov

Cupriavidus : The species Cupriavidus oxalaticus was also found to degrade 2-butoxyethanol. researchgate.netnih.gov

Notably, the study that isolated these strains found they were unable to grow on 1-butoxy-2-propanol, an isomer of propylene glycol monobutyl ether, suggesting a high degree of substrate specificity among these microorganisms. researchgate.netnih.gov

Microbial Growth Kinetics on this compound as a Carbon Source

Detailed microbial growth kinetics for this compound are not available. For the analogous compound 2-butoxyethanol, growth kinetics were determined for several of the isolated strains. For example, at 30°C, the maximum growth rates (μmax) were established for Hydrogenophaga pseudoflava and two Pseudomonas species at various substrate concentrations. researchgate.netnih.gov

| Bacterial Strain | Substrate Concentration (mM) | Maximum Growth Rate (μmax) (h⁻¹) |

|---|---|---|

| Hydrogenophaga pseudoflava BOE3 | 4 | 0.204 |

| Pseudomonas putida BOE100 | 5 | 0.645 |

| Pseudomonas vancouverensis BOE200 | 6 | 0.395 |

Elucidation of Enzymatic Degradation Mechanisms

The enzymatic pathways for this compound degradation have not been specifically elucidated. The general mechanism for aerobic degradation of polyethers like polyethylene (B3416737) glycol (PEG) and related glycol ethers involves the oxidation of a terminal alcohol group, followed by the cleavage of the ether bond. nih.gov This process is typically catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. nih.govnih.gov

Identification of Key Metabolites (e.g., Butoxyacetic Acid, Butanol, Glyoxylic Acid)

For this compound, specific metabolic intermediates have not been reported. However, the degradation of 2-butoxyethanol is proposed to proceed via oxidation of the terminal alcohol group to form 2-butoxyacetic acid (BAA). researchgate.netnih.gov Subsequent cleavage of the ether bond is believed to yield n-butanol and glyoxylic acid. researchgate.netnih.gov These metabolites were detected during growth experiments with the isolated bacterial strains. researchgate.net

Characterization of Ether-Cleaving Enzymes and Oxidoreductases

The specific enzymes responsible for ether cleavage and oxidation in the degradation of this compound have not been characterized. In the broader context of polyether degradation, several types of enzymes are implicated. The initial oxidation of the alcohol group is carried out by oxidoreductases such as alcohol dehydrogenase and aldehyde dehydrogenase. nih.govnih.gov The subsequent and critical step of cleaving the stable ether bond is catalyzed by specialized ether-cleaving enzymes. nih.gov For example, in the degradation of polyethylene glycol (PEG), enzymes like PEG dehydrogenase and diglycolic acid dehydrogenase (DGADH) have been identified. researchgate.netnih.gov The degradation of some ethers can also proceed via hydroxylation next to the ether bond by monooxygenase enzymes, forming an unstable hemiacetal that spontaneously decomposes. nih.govresearchgate.net

Genetic and Genomic Basis of Biodegradation Potential

The genetic and genomic foundation for the biodegradation of this compound has not been investigated. Research into the genes responsible for degrading other glycol ethers is ongoing. For instance, attempts to detect known PEG degradation genes (such as pegA, pegC, pcdh, or dgadh) in the bacterial strains that degrade 2-butoxyethanol were unsuccessful, indicating that different, yet-to-be-identified genetic systems are likely responsible for the degradation of this class of compounds. researchgate.net

Gene Expression Profiling during this compound Metabolism

Gene expression profiling, or transcriptomics, is a powerful tool used to understand how microorganisms respond to the presence of a chemical contaminant like this compound. This technique allows researchers to identify which genes are activated (upregulated) or deactivated (downregulated) when a microbe begins to metabolize the compound. This information is crucial for pinpointing the specific enzymes and metabolic pathways involved in the biodegradation process.

Hypothetical Gene Upregulation in a Degrading Bacterium

While specific gene expression data for this compound is not extensively available in current literature, a hypothetical scenario can be constructed based on known metabolic pathways for other ethers and alcohols. When a bacterium capable of degrading this compound is exposed to it, a cascade of gene expression changes is expected. Key among these would be the upregulation of genes encoding for enzymes that can attack the ether linkages and oxidize the alcohol groups.

These enzymes often include:

Monooxygenases and Dioxygenases: These are frequently responsible for the initial, rate-limiting step in the degradation of many organic compounds. They insert oxygen atoms into the molecule, often leading to the cleavage of ether bonds.

Alcohol Dehydrogenases (ADHs) and Aldehyde Dehydrogenases (ALDHs): These enzymes are critical for oxidizing the alcohol and aldehyde intermediates that form after the initial breakdown of the parent molecule. The toxicity of some glycol ethers is linked to the activity of these enzymes and the resulting acidic metabolites researchgate.net.

A potential metabolic sequence would involve the initial oxidation of the terminal alcohol group or cleavage of the ether bond, followed by further oxidation steps. The genes responsible for these enzymes would likely show significantly increased expression.

Table 1: Hypothetical Upregulated Gene Classes in Response to this compound

| Gene Class | Encoded Enzyme Type | Postulated Function in Degradation |

| oxyA, oxyB | Oxygenases (e.g., Cytochrome P450) | Initial hydroxylation and cleavage of the ether bond. |

| adhP | Propylene Glycol Dehydrogenase | Oxidation of the propanol group to an aldehyde or ketone. |

| aldH | Aldehyde Dehydrogenase | Conversion of aldehyde intermediates to carboxylic acids. |

| tcaC, tcaB | Tricarboxylic Acid (TCA) Cycle Enzymes | Processing of smaller organic acids into central metabolism. |

| mfsT | MFS Transporter | Efflux of potentially toxic metabolic intermediates. |

This interactive table illustrates the types of genes that researchers would anticipate being upregulated during the metabolism of this compound. Identifying these genes through techniques like RNA-sequencing or microarray analysis would provide a detailed blueprint of the degradation pathway at a molecular level.

Metagenomic Analysis of Environmental Degradation Communities

Metagenomics involves the study of genetic material recovered directly from environmental samples, such as contaminated soil or water. This approach allows scientists to survey the entire microbial community and its collective genetic potential for degrading pollutants without the need to culture individual species in a lab.

For a site contaminated with this compound, metagenomic analysis would aim to answer two key questions:

Which microbial species are present and potentially involved in the degradation?

What degradation-related genes do they possess?

By sequencing the total DNA from the community, researchers can identify genes encoding for relevant enzymes, such as the oxygenases and dehydrogenases mentioned previously. The presence and abundance of these genes can serve as indicators of the environment's natural attenuation capacity.

Identifying Key Microbial Players and Synergistic Interactions

Metagenomic studies often reveal that the complete degradation of a complex chemical is not carried out by a single microbial species, but rather by a consortium of different microbes. nih.gov Different species may perform different steps in the degradation pathway, a process known as metabolic synergy. For instance, one group of bacteria might perform the initial ether cleavage, producing intermediates that are then consumed and further broken down by other community members.

Studies on related compounds have identified bacteria from genera such as Pseudomonas, Rhodococcus, and Sphingomonas as being capable of degrading glycol ethers and other recalcitrant organic molecules nih.govresearchgate.netnih.gov. A metagenomic analysis of a this compound-impacted environment would likely search for the presence of these and other genera known for their versatile metabolic capabilities.

Table 2: Potential Microbial Genera and Degradation Genes Identified Through Metagenomics

| Microbial Genus | Known Metabolic Capabilities | Potential Degradation Gene(s) |

| Pseudomonas | Degradation of a wide range of organic solvents and hydrocarbons. nih.gov | Alkane monooxygenases, alcohol dehydrogenases. |

| Rhodococcus | Versatile metabolism of ethers and aromatic compounds. | Cytochrome P450 monooxygenases, Baeyer-Villiger monooxygenases. |

| Sphingomonas | Degradation of complex polymers and pollutants. nih.gov | Dioxin-degrading enzymes, hydrolases. |

| Cupriavidus | Metabolism of various organic pollutants. researchgate.net | Genes for beta-oxidation and central metabolic pathways. |

This interactive table outlines the types of microbial genera and the associated genes that a metagenomic study might uncover in a community actively degrading this compound. The analysis would provide a snapshot of the community's structure and its functional potential to bioremediate the contaminant. nih.gov

Applications of 2 2 Butoxyethoxy Propanol in Advanced Materials and Chemical Synthesis

Formulation Science for Enhanced Material Performance

The physical and chemical properties of 2-(2-Butoxyethoxy)propanol make it a highly effective agent in formulation science, where it is used to optimize the performance of coatings, adhesives, and functional fluids.

This compound is recognized as one of the most efficient coalescing agents for water-borne latex systems, including those based on acrylic, styrene-acrylic, and polyvinyl acetate (B1210297) resins. atamanchemicals.combtc-europe.comdow.com Its primary function is to lower the Minimum Film Formation Temperature (MFFT), which is the lowest temperature at which a latex or emulsion polymer will form a continuous, crack-free film. atamanchemicals.comdow.com

The high efficiency of this compound as a coalescent stems from a combination of key properties:

High Polymer Plasticizing Efficiency: It temporarily softens the dispersed polymer particles, allowing them to deform and fuse together. acsgcipr.orgdow.comknowde.comaktasdis.com

Large Molecular Size: Its larger molecular structure enhances the mobility of the polymer chains, facilitating better film integration. acsgcipr.orgdow.comknowde.com

Strong Partitioning: It preferentially migrates into the polymer phase of the emulsion, concentrating its plasticizing action where it is most needed. acsgcipr.orgdow.comknowde.comaktasdis.com

Slow Evaporation Rate: It remains in the film long enough to ensure complete coalescence but evaporates fully as the film cures, ensuring the final properties of the coating are not compromised. acsgcipr.orgdow.comknowde.comaktasdis.com

These characteristics collectively contribute to the formation of high-quality, durable, and uniform films in a wide range of architectural and industrial coatings and adhesives. acsgcipr.orgbtc-europe.com

Beyond its role in coatings, this compound is a key component in various functional fluids where its solvency and coupling capabilities are critical for performance. Its use extends to several specialized applications:

Metalworking Fluids: It is incorporated into formulations for metalworking fluids, where it helps to dissolve oils and acts as a coupling agent, maintaining the stability of the emulsion. dow.comknowde.com

Printing Inks and Textile Dyes: It serves as a dye solvent in the printing ink and textile industries, facilitating the uniform application of dyes and pigments. dow.com

Industrial and Household Cleaners: Due to its excellent solvency for oils and greases and its ability to act as a coupling agent, it is a component in hard surface cleaners, degreasers, and paint removers. dow.com

Hydraulic Fluids: The compound is also noted for its potential use in hydraulic systems. aktasdis.com

Agricultural Formulations: It functions as an inert carrier solvent in some pesticide formulations, aiding in the stability and application of the active ingredients.

Its effectiveness in these "beyond conventional" fluid applications is due to its ability to maintain stability in complex mixtures and provide high solvency for a wide variety of organic compounds.

Green Chemistry and Sustainable Manufacturing Processes

This compound possesses several characteristics that align with the principles of green chemistry and sustainable manufacturing, making it a favorable choice for modern formulations.

A primary environmental advantage is its biodegradability. The compound is classified as "readily biodegradable" based on standardized OECD (Organisation for Economic Co-operation and Development) testing protocols, including OECD 301A, 301E, and 302B. atamanchemicals.comdow.comknowde.com This indicates that it can be broken down by microorganisms in the environment, reducing its potential for persistence. knowde.comaktasdis.com Furthermore, it is recognized for having low toxicity. univarsolutions.com

From a regulatory and formulation standpoint, its low vapor pressure is a significant benefit. This property allows it to be classified as a Volatile Organic Compound (VOC)-exempt solvent under criteria established by bodies such as the U.S. Environmental Protection Agency (EPA) and the California Air Resources Board (CARB) for certain applications like consumer and commercial cleaning products. dow.comunivarsolutions.com This enables formulators to develop products with a reduced environmental footprint that comply with stringent air quality regulations. baoranchemical.com While information on its production from renewable, bio-based feedstocks is not widely available, its favorable environmental profile, particularly its biodegradability and low-VOC status, establishes it as a sustainable choice in the chemical industry. dow.combaoranchemical.com

Table 2: Environmental and Safety Profile of this compound

| Property | Finding | Relevance to Green Chemistry |

|---|---|---|

| Biodegradability | Readily biodegradable per OECD 301A, 301E, 302B tests. atamanchemicals.comdow.comknowde.com | Reduces environmental persistence. |

| Volatility | Low vapor pressure; qualifies as VOC-exempt in certain applications. dow.comunivarsolutions.com | Enables formulation of low-VOC products, improving air quality. |

| Toxicity | Low acute toxicity. | Safer handling and reduced risk in end-use products. |

Development of More Environmentally Benign Synthetic Pathways

The traditional synthesis of propylene (B89431) glycol ethers often involves the use of conventional alkaline catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, which can present challenges in terms of catalyst separation, waste generation, and process safety. researchgate.netresearchgate.net In response, research has shifted towards developing more environmentally benign synthetic routes that offer higher efficiency, improved safety, and reduced environmental impact.

One of the most promising approaches is the use of heterogeneous catalysts and alternative catalytic systems. The epoxypropane method, for instance, is highlighted as a green and efficient synthesis route for producing propylene glycol butyl ether due to its high atom utilization and lower operational risks. google.com Innovations in this area include the use of heterogeneous solid base catalysts in tubular fixed bed reactors, which simplifies catalyst recovery and reduces waste streams compared to traditional batch kettle reaction methods using homogeneous catalysts. google.com

Furthermore, ionic liquids have emerged as environmentally friendly catalysts for the synthesis of propylene glycol ethers. researchgate.netplu.mx Studies have shown that certain acetate-based ionic liquids exhibit higher catalytic efficiencies than traditional catalysts like sodium hydroxide under mild reaction conditions. researchgate.netplu.mx The enhanced performance is attributed to a novel electrophilic-nucleophilic dual activation mechanism. researchgate.netplu.mx The reusability of these catalysts and the milder process conditions contribute to a more sustainable manufacturing process.

Another avenue of research focuses on the direct synthesis of propylene glycol ethers from alternative feedstocks. For example, a one-pot synthesis of propylene glycol methyl ether has been achieved from propylene and hydrogen peroxide using a bifunctional aluminum modified titanium silicalite-1 catalyst. rsc.org This method combines epoxidation and ring-opening reactions in a single step, increasing process efficiency. rsc.org While not specific to this compound, these advancements in catalytic systems for propylene glycol ethers pave the way for the development of greener synthesis pathways for this specific compound.

The exploration of renewable feedstocks is another critical area of development. Propylene glycol itself can be produced from renewable resources like glycerol, a byproduct of biodiesel production. nih.govresearchgate.net This bio-based propylene glycol can then serve as a starting material for the synthesis of its derivatives, including this compound, thereby reducing the reliance on petroleum-based feedstocks. nih.gov

Table 1: Comparison of Catalytic Systems for Propylene Glycol Ether Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Traditional Homogeneous Base Catalysts (e.g., NaOH, KOH) | Low cost, well-established technology | Difficult to separate from product, generates wastewater, potential safety hazards |

| Heterogeneous Solid Base Catalysts | Easy to separate and reuse, reduces waste, suitable for continuous processes | May have lower activity than homogeneous catalysts, potential for deactivation |

| Ionic Liquids | High catalytic activity, recyclable, mild reaction conditions, environmentally benign | Higher cost compared to traditional catalysts, potential toxicity of some ionic liquids |

| Bifunctional Catalysts (e.g., Al-TS-1) | Enables one-pot synthesis, increases process efficiency | Catalyst synthesis can be complex, may require specific reaction conditions |

Utilization in Low-VOC or Bio-Based Formulations